

physical and chemical properties of 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9-Dehydroxyeurotinone**

Cat. No.: **B593466**

[Get Quote](#)

9-Dehydroxyeurotinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dehydroxyeurotinone is a naturally occurring anthraquinone derivative isolated from the fungus *Eurotium rubrum*.^{[1][2]} As a member of the anthraquinone class of compounds, it is of interest to the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of **9-Dehydroxyeurotinone**, its biological activity, and relevant experimental protocols.

Physical and Chemical Properties

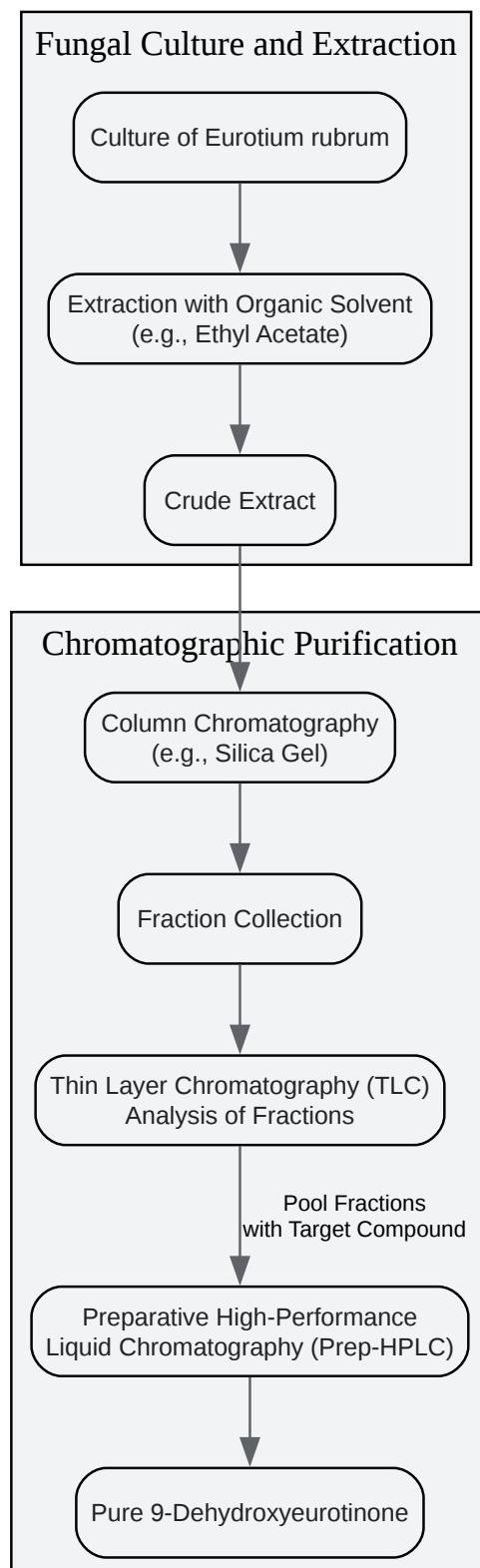
9-Dehydroxyeurotinone is a colorless amorphous powder.^[3] Limited information is publicly available regarding its specific physical properties such as melting point and solubility. However, its chemical and spectral data have been characterized.

Data Presentation: Core Properties of **9-Dehydroxyeurotinone**

Property	Value	Source
CAS Number	1360606-85-4	[1] [2] [4] [5] [6]
Molecular Formula	C ₁₅ H ₁₂ O ₅	[5]
Molecular Weight	272.25 g/mol	Calculated
Appearance	Colorless amorphous powder	[3]
Purity	≥95% or ≥98%	[4]
Source	Eurotium rubrum	[1] [2]

Spectral Data

The structural elucidation of **9-Dehydroxyeurotinone** was achieved through extensive spectroscopic analysis. The following data has been reported:

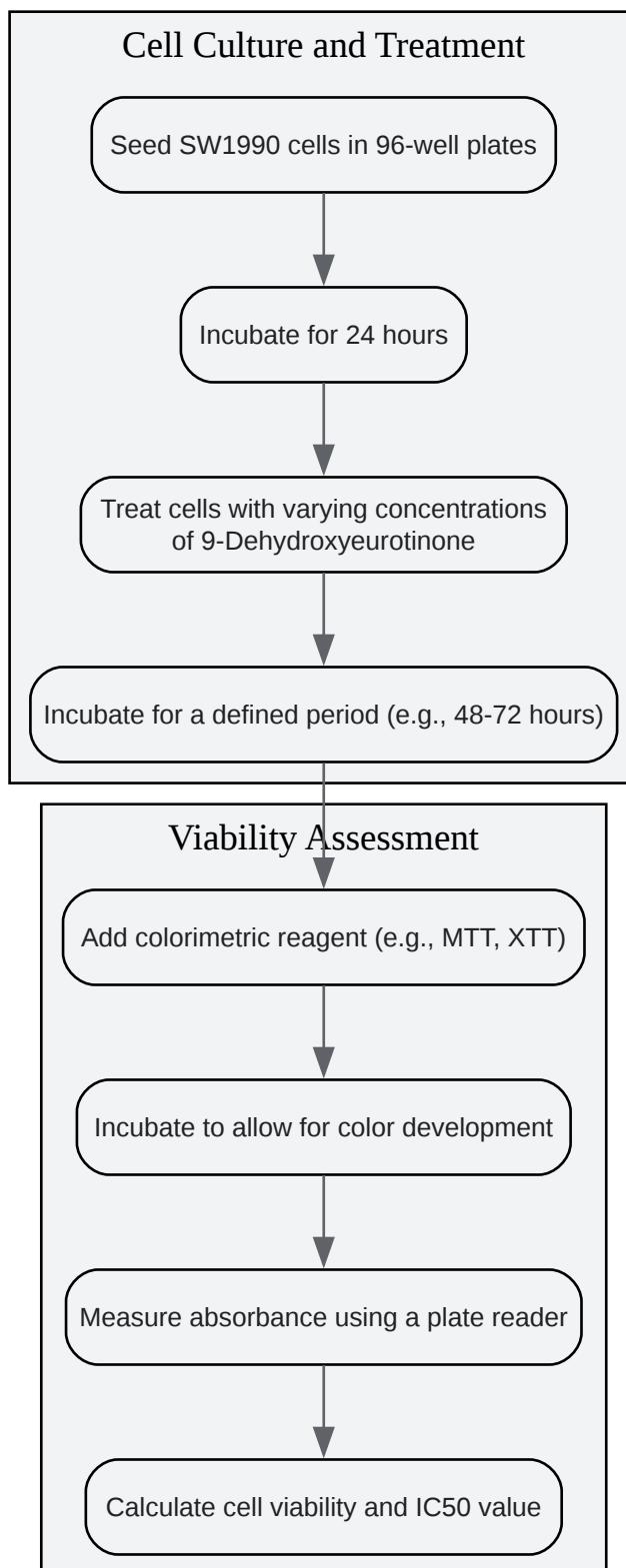

Table 1: Spectroscopic Data for **9-Dehydroxyeurotinone**

Technique	Data
¹ H NMR	Data not publicly available in detail. The structure was confirmed by comparison with literature reports.
¹³ C NMR	Data not publicly available in detail. The structure was confirmed by comparison with literature reports.
HR-ESI-MS	Data not publicly available in detail. The structure was confirmed by comparison with literature reports.

Experimental Protocols

Isolation of **9-Dehydroxyeurotinone** from Eurotium rubrum

While the specific, detailed protocol for the isolation of **9-Dehydroxyeurotinone** is not readily available in the public domain, a general methodology for the isolation of secondary metabolites from *Eurotium* species can be described. This serves as a foundational workflow for researchers aiming to isolate this and similar compounds.

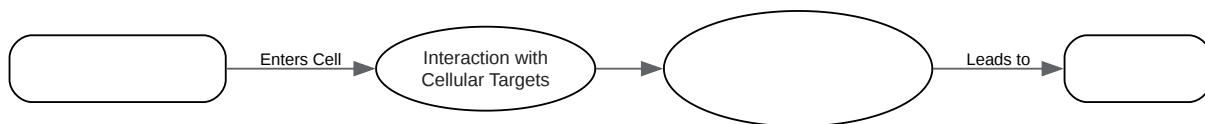


[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and purification of **9-Dehydroxyeurotinone**.

Cytotoxicity Assay against SW1990 Cells

9-Dehydroxyeurotinone has demonstrated cytotoxic activity against the human pancreatic cancer cell line SW1990, with a reported IC₅₀ value of 25 µg/mL.^{[1][2]} The following is a generalized protocol for a colorimetric cytotoxicity assay, such as an MTT or XTT assay, which is commonly used to determine the IC₅₀ of a compound.


[Click to download full resolution via product page](#)

Caption: Standard workflow for a colorimetric cytotoxicity assay.

Biological Activity and Signaling Pathways

The primary reported biological activity of **9-Dehydroxyeurotinone** is its cytotoxicity against SW1990 pancreatic cancer cells.[1][2] As an anthraquinone, it belongs to a class of compounds known for a wide range of biological activities, including anticancer effects.

The specific signaling pathways modulated by **9-Dehydroxyeurotinone** have not yet been elucidated. However, other anthraquinone derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the modulation of key cellular signaling pathways. Further research is required to determine the precise mechanism of action of **9-Dehydroxyeurotinone**.

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action for **9-Dehydroxyeurotinone**.

Conclusion

9-Dehydroxyeurotinone is a secondary metabolite from *Eurotium rubrum* with demonstrated cytotoxic effects against a pancreatic cancer cell line. While its basic chemical identity has been established, further research is needed to fully characterize its physical properties, delineate its mechanism of action, and explore its full therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 9-Dehydroxyeurotinone | CAS:1360606-85-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 9-Dehydroxyeurotinone, CasNo.1360606-85-4 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 5. acebiolab.com [acebiolab.com]
- 6. 9-Dehydroxyeurotinone | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [physical and chemical properties of 9-Dehydroxyeurotinone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b593466#physical-and-chemical-properties-of-9-dehydroxyeurotinone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com